6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide

Lipophilicity Drug-likeness Medicinal Chemistry

6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (CAS 1803592-35-9) is a heterocyclic sulfonamide building block featuring a fused imidazo[1,2-a]pyridine core with a primary sulfonamide group at the 3-position and halogen substituents at the 6-position (bromo) and 2-position (chloro). Its molecular formula is C₇H₅BrClN₃O₂S with a molecular weight of 310.56 g/mol.

Molecular Formula C7H5BrClN3O2S
Molecular Weight 310.55
CAS No. 1803592-35-9
Cat. No. B2432038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide
CAS1803592-35-9
Molecular FormulaC7H5BrClN3O2S
Molecular Weight310.55
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1Br)S(=O)(=O)N)Cl
InChIInChI=1S/C7H5BrClN3O2S/c8-4-1-2-5-11-6(9)7(12(5)3-4)15(10,13)14/h1-3H,(H2,10,13,14)
InChIKeyHGKUZGMTJGOFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (CAS 1803592-35-9): Core Scaffold and Physicochemical Identity


6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (CAS 1803592-35-9) is a heterocyclic sulfonamide building block featuring a fused imidazo[1,2-a]pyridine core with a primary sulfonamide group at the 3-position and halogen substituents at the 6-position (bromo) and 2-position (chloro) . Its molecular formula is C₇H₅BrClN₃O₂S with a molecular weight of 310.56 g/mol . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, present in several marketed drugs including zolpidem, alpidem, and saripidem [1]. The compound is commercially available at research-grade purity (typically ≥95%) from multiple suppliers, serving as a versatile intermediate for the synthesis of N-functionalized sulfonamides, sulfonyl chlorides, and cross-coupled derivatives .

Why 6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide Cannot Be Replaced by Mono-Halogenated or Unsubstituted Analogs


Generic substitution of imidazo[1,2-a]pyridine-3-sulfonamide building blocks is precluded by the non-additive impact of the dual-halogen pattern on physicochemical properties, synthetic versatility, and biological target engagement. Removal of the 6-bromo substituent (e.g., moving to 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide, CAS 112566-17-3) results in a LogP shift from approximately 1.4 to 2.4 , altering lipophilicity-driven properties such as membrane permeability and protein binding. Loss of the 2-chloro group eliminates a key structural feature found in agrochemical intermediates such as imazosulfuron and sulfosulfuron . Critically, the 6-bromo substituent serves as the essential synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification that is impossible with the non-brominated congeners [1]. The quantitative evidence below substantiates these points.

Quantitative Differentiation Evidence for 6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (CAS 1803592-35-9) Versus Closest Analogs


LogP Modulation by 6-Bromo Substitution: Target Compound vs. 2-Chloro Analog

The target compound (6-Br, 2-Cl) exhibits a computed LogP of 1.3976 , substantially lower than the 2.41620 LogP reported for 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (CAS 112566-17-3), which lacks the 6-bromo substituent . This LogP reduction of approximately 1.02 units is attributable to the electron-withdrawing and polarizable nature of the bromine atom. For context, the unsubstituted parent scaffold imidazo[1,2-a]pyridine-3-sulfonamide (CAS 112583-13-8) has a reported LogP of approximately -0.292 , demonstrating that each halogen substitution incrementally modulates lipophilicity in a non-linear fashion.

Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation: Target Compound vs. 2-Chloro Analog

The target compound (6-Br, 2-Cl) has a computed TPSA of 77.46 Ų , compared to 85.84 Ų for the 2-chloro analog lacking the 6-bromo substituent . This 8.38 Ų reduction in TPSA, despite the addition of a heavier bromine atom, reflects the influence of bromine's larger van der Waals radius on the overall molecular surface area distribution. Both values fall within the generally accepted threshold for oral bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų), but the lower TPSA of the target compound places it closer to the optimal range for CNS drug-like properties.

Polar Surface Area Oral Bioavailability Blood-Brain Barrier Penetration

Synthetic Versatility: Dual Halogen Handles for Orthogonal Derivatization vs. Mono-Halogenated Analogs

The target compound uniquely possesses two chemically distinct halogen substituents: a 6-bromo group (suitable for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings) and a 2-chloro group (less reactive in cross-coupling, enabling sequential/orthogonal derivatization strategies). The 6-bromo substituent has been explicitly demonstrated as an effective cross-coupling handle in imidazo[1,2-a]pyridine systems using microwave-assisted Suzuki-Miyaura methodology [1]. In contrast, the 2-chloro analog (CAS 112566-17-3) lacks this cross-coupling handle entirely, limiting its utility to N-functionalization of the sulfonamide group or nucleophilic aromatic substitution at the 2-position. The 6-bromoimidazo[1,2-a]pyridine-3-sulfonamide analog retains the cross-coupling handle but lacks the 2-chloro substituent that is a structural feature of agrochemical intermediates including imazosulfuron and sulfosulfuron [2].

Cross-Coupling Late-Stage Functionalization Building Block Chemistry

TRPM8 Modulator Scaffold: Class-Level Evidence for Halogenated Imidazo[1,2-a]pyridine Sulfonamides

US Patent 9,067,935 (Janssen Pharmaceutica) claims imidazo[1,2-a]pyridine sulfonamides as TRPM8 modulators for the treatment of pain, including inflammatory and neuropathic pain [1]. The patent explicitly claims compounds where the Y substituent at the imidazo[1,2-a]pyridine core is selected from the group consisting of hydrogen, bromo, chloro, cyclopropyl, and C1-4 alkyl [1][2]. Both bromo and chloro are independently claimed as preferred substituents, validating the pharmacophoric relevance of halogen substitution on this scaffold. While the patent does not include specific biological data for the target compound itself (as a primary sulfonamide intermediate rather than an N-substituted final compound), it establishes that the 6-bromo-2-chloro substitution pattern maps directly onto a patented pharmacophore for a therapeutically relevant ion channel target.

TRPM8 Pain Ion Channel Modulation Cold Sensation

Anti-Mycobacterial Activity: Class-Level Evidence for Imidazo[1,2-a]pyridine Sulfonamides (IPS Series)

A published structure-activity relationship study of imidazo[1,2-a]pyridine sulfonamides (IPS series) demonstrated anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with the most potent compound (IPS-1) showing an MIC of 0.4 µg/mL [1]. This represents a 15.6-fold improvement over the standard drug ethambutol (MIC 6.25 µg/mL). While the specific IPS-1 structure differs from the target compound (IPS-1 is an N-substituted sulfonamide), the study validates the imidazo[1,2-a]pyridine-3-sulfonamide core as a productive scaffold for anti-mycobacterial drug discovery. The target compound, with its free -SO₂NH₂ group and dual halogen substituents, serves as the ideal precursor for synthesizing and screening novel IPS analogs with diversified N-substitution patterns and cross-coupled aryl/heteroaryl groups at the 6-position.

Anti-tubercular Mycobacterium tuberculosis Sulfonamide Infectious Disease

Optimal Procurement and Application Scenarios for 6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (CAS 1803592-35-9)


TRPM8 Antagonist Lead Optimization via Sequential N-Functionalization and 6-Position Cross-Coupling

Research teams pursuing TRPM8 modulators for neuropathic or inflammatory pain indications should procure this compound as the key intermediate scaffold. The free -SO₂NH₂ group enables N-functionalization with substituted benzyl or alkyl groups as claimed in US Patent 9,067,935 [1], while the 6-bromo substituent permits subsequent Suzuki-Miyaura diversification to explore aryl/heteroaryl SAR at the 6-position. This orthogonal strategy is not achievable with 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (CAS 112566-17-3), which lacks the cross-coupling handle, or with 6-bromoimidazo[1,2-a]pyridine-3-sulfonamide, which lacks the 2-chloro substituent implicated in TRPM8 pharmacophore claims [1][2].

Focused Anti-Tubercular IPS Library Synthesis with Dual Diversification Vectors

Building on the validated anti-mycobacterial activity of imidazo[1,2-a]pyridine sulfonamides (MIC range 0.05–≤100 µg/mL against M. tuberculosis H37Rv) [3], medicinal chemistry groups should utilize this compound as the universal precursor for generating focused IPS libraries. The dual halogen pattern permits parallel diversification: N-functionalization of the sulfonamide with diverse electrophiles, and 6-position cross-coupling with (hetero)aryl boronic acids. This two-dimensional SAR exploration is expected to yield analogs exceeding the potency of IPS-1 (MIC 0.4 µg/mL) while maintaining the favorable selectivity index (SI ≥ 66) observed for the compound class [3].

Synthesis of 6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl Chloride for Covalent Probe Development

The target sulfonamide can be converted to its sulfonyl chloride derivative (CAS 1240527-70-1) , which serves as a reactive electrophile for covalent inhibitor design and chemoproteomic probe development. The sulfonyl chloride retains both the 6-bromo (cross-coupling handle) and 2-chloro substituents, enabling post-conjugation diversification. This contrasts with the non-brominated 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, which cannot undergo subsequent palladium-catalyzed functionalization. The fluorochem catalog lists this sulfonyl chloride at 95% purity with a computed LogP of 2.388 , providing researchers with a well-characterized, commercially tractable advanced intermediate.

Agrochemical Lead Discovery: Hybrid Scaffold Combining Imazosulfuron/Sulfosulfuron Core with 6-Position Diversity

The 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide substructure is the core intermediate for the commercial herbicides imazosulfuron and sulfosulfuron [4]. Procuring the 6-bromo derivative enables agrochemical discovery groups to explore whether 6-position substitution (via cross-coupling or nucleophilic displacement) can yield novel sulfonylurea herbicides with differentiated weed control spectra, crop selectivity, or environmental fate profiles. The computed LogP of 1.3976 is lower than that of the 2-chloro analog (LogP 2.416), potentially translating to reduced soil mobility and lower groundwater contamination risk—a key regulatory consideration in modern agrochemical development.

Quote Request

Request a Quote for 6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.